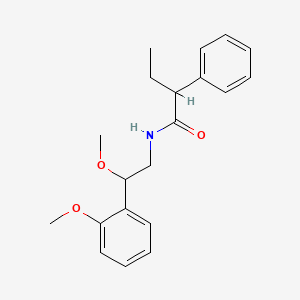

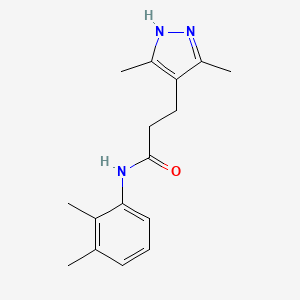

2-氨基-3-(3-甲氧基苯基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

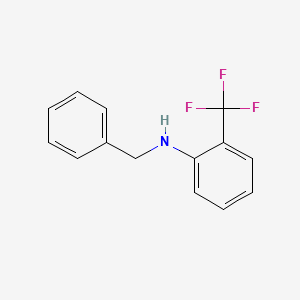

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane is achieved starting from p-anisaldehyde, with key reactions including Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This suggests that a similar approach could be adapted for synthesizing 2-Amino-3-(3-methoxyphenyl)propan-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, was determined using X-ray diffraction analysis . This highlights the importance of structural analysis in confirming the identity and purity of synthesized compounds. Techniques such as X-ray crystallography are crucial for elucidating the molecular structure of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrates the ability to introduce chirality and modify functional groups to achieve desired biological activities . This implies that 2-Amino-3-(3-methoxyphenyl)propan-1-ol could also undergo various chemical reactions to enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. The study of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provides insights into the impact of methoxy substitution on molecular stability and interactions. The compound's stability is enhanced by methoxy substitution, which participates in intermolecular interactions . This information is valuable when considering the properties of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, as substituents can significantly influence the compound's behavior and interactions.

科学研究应用

心脏选择性和结合研究

化合物2-氨基-3-(3-甲氧基苯基)丙醇已被探索其在β-肾上腺素受体阻滞剂中的心脏选择性潜力。研究表明,这种化合物的结构修饰,特别是甲氧基团的存在,影响了其结合亲和力和心脏选择性。例如,某些衍生物已经表现出显著的心脏选择性,归因于甲氧基团和其他结构特征的存在,暗示了与β-肾上腺素受体的微妙相互作用(Rzeszotarski et al., 1983)。

晶体结构和化学合成

已对与2-氨基-3-(3-甲氧基苯基)丙醇相关的化合物的晶体结构和合成进行了研究,揭示了它们的化学行为和潜在应用的见解。例如,类似化合物的合成和表征为新材料和药物的开发提供了宝贵信息(Rivera et al., 2022)。

脂肪酶催化分辨和不对称合成

对2-氨基-3-(3-甲氧基苯基)丙醇衍生物的酶催化分辨和不对称合成,例如在(S)-达泊西汀的生产中,突显了该化合物在药物合成中的多功能性。这些过程利用脂肪酶酶对选择性反应,展示了该化合物在创造对映异构纯药物中的实用性(Torre et al., 2006)。

抗氧化活性和分子相互作用

对甲氧基和羟基取代衍生物的研究已探索了它们的抗氧化活性,展示了这些化合物的潜在健康益处和治疗应用。结构分析和生物活性研究为开发抗氧化剂和其他治疗剂奠定了基础(Sulpizio et al., 2016)。

药代动力学研究

对氨基丙醇衍生物的药代动力学研究,包括与2-氨基-3-(3-甲氧基苯基)丙醇相关的衍生物,已经促进了对它们在生物系统中行为的更好理解。这些研究对于开发具有最佳吸收、分布、代谢和排泄特性的药物至关重要,为剂量和给药机制提供信息(Walczak, 2014)。

属性

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQMJOLDYSYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

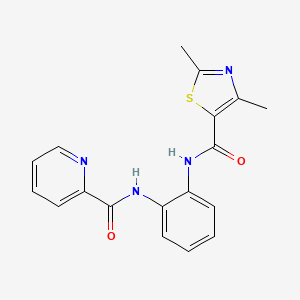

![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)

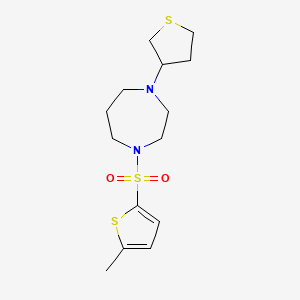

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)